molecular formula C18H19NO4 B1346793 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid CAS No. 5809-23-4

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid

Cat. No. B1346793
CAS RN: 5809-23-4
M. Wt: 313.3 g/mol
InChI Key: FQNKTJPBXAZUGC-UHFFFAOYSA-N
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Description

“2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid” is a chemical compound. It is a potential bidentate N,O-donor Schiff base ligand . It is used as a reactant in the preparation of amides by acylation of amines .


Synthesis Analysis

The synthesis of “2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid” involves a process where 3-N,N-Diethylaminophenol and phthalic anhydride are added in a reactor with a stirred, constant pressure dropping funnel, and a refueling device . The solid reactant is heated to a molten state and kept at a constant temperature . After the molten material has reacted and generated a large number of solid “2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid”, a small amount of toluene is added dropwise .


Molecular Structure Analysis

The molecular structure of “2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid” is complex. The benzene rings are inclined at an angle of 12.25 (19)° . The molecule has an E conformation about the C=N bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid” are complex and involve several steps . The reaction involves the addition of 3-N,N-Diethylaminophenol and phthalic anhydride in a reactor .

Scientific Research Applications

Human Metabolism and Urinary Excretion Kinetics

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid, under the trade name Uvinul A plus®, is primarily used as a UV filter in sunscreens and cosmetic products. A study on its human metabolism following oral and dermal doses revealed three major urinary metabolites, indicating a low systemic exposure and establishing its safety threshold for chronic uptake (Stoeckelhuber et al., 2020).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel spiro[isobenzofuran-1(3H),9'-xanthene]-3-ones and benzimidazole/benzothiazole-based azomethines, showcasing its versatility in forming color-changing and fluorescent materials for potential applications in material science and chemical sensors (Patel, Patel, & Patel, 2005); (Suman et al., 2019).

Polyaniline Doping

In the field of conducting polymers, 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid has been explored as a dopant for polyaniline. This application underscores its utility in enhancing the electrical conductivity of polymers, which is critical for electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Diethylamino)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-19(4-2)12-9-10-15(16(20)11-12)17(21)13-7-5-6-8-14(13)18(22)23/h5-11,20H,3-4H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNKTJPBXAZUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027604
Record name 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid

CAS RN

5809-23-4
Record name 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
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Record name 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid
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Record name Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-
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Record name 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid
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Record name 2-(4-(DIETHYLAMINO)-2-HYDROXYBENZOYL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

2-(2′-Carboxybenzoyl)-5-diethylaminophenol was prepared as follows. A mixture of m-diethylaminophenol (1 mole) and phthalic anhydride (1.2 moles) was refluxed in toluene (2.0 L) for about 16 hours, cooled, and the resulting solid filtered, washed with toluene and dried to give 2-(2′-carboxybenzoyl)-5-diethylaminophenol in 70% yield.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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